molecular formula C22H13BrClNO3 B3306717 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 929390-63-6

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No. B3306717
CAS RN: 929390-63-6
M. Wt: 454.7 g/mol
InChI Key: KRTQECASTTXBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide, also known as BCFB, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of benzofuran derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has been found to inhibit the activity of various enzymes and proteins. It works by binding to the active site of the enzyme or protein, thereby preventing its activity. N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammation process. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of COX-2. N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has also been found to exhibit antitumor effects by inhibiting the activity of topoisomerase II. In addition, N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has been found to exhibit antiparasitic effects by inhibiting the activity of Trypanosoma cruzi, a parasite that causes Chagas disease.

Advantages and Limitations for Lab Experiments

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a simple and efficient method. N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has been found to exhibit various biological activities, making it a useful tool for studying the mechanism of action of various enzymes and proteins. However, there are some limitations to using N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide in lab experiments. N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide in scientific research. N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has been found to exhibit anti-inflammatory, antitumor, and antiparasitic effects, making it a promising candidate for the development of new drugs. N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide can also be used as a tool for studying the mechanism of action of various enzymes and proteins. Further research is needed to explore the full potential of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide in scientific research.

Scientific Research Applications

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has been widely used in scientific research due to its unique properties. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiparasitic effects. N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has also been used as a tool for studying the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClNO3/c23-15-8-11-18-17(12-15)19(25-22(27)14-4-2-1-3-5-14)21(28-18)20(26)13-6-9-16(24)10-7-13/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTQECASTTXBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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